Cas no 2059948-17-1 (2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole)

2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole structure
2059948-17-1 structure
商品名:2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole
CAS番号:2059948-17-1
MF:C11H22N2
メガワット:182.305782794952
MDL:MFCD30499590
CID:5221868
PubChem ID:137703363

2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole 化学的及び物理的性質

名前と識別子

    • 5-Butan-2-yl-3a-methyl-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole
    • 2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole
    • MDL: MFCD30499590
    • インチ: 1S/C11H22N2/c1-4-9(2)13-6-10-5-12-7-11(10,3)8-13/h9-10,12H,4-8H2,1-3H3
    • InChIKey: HDDKEPQSYWUAAS-UHFFFAOYSA-N
    • ほほえんだ: N1(C(C)CC)CC2(C)CNCC2C1

2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-338098-0.05g
2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1 95.0%
0.05g
$647.0 2025-03-18
Enamine
EN300-338098-0.1g
2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1 95.0%
0.1g
$678.0 2025-03-18
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD01042475-1g
2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1 95%
1g
¥4200.0 2023-03-11
Enamine
EN300-338098-0.25g
2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1 95.0%
0.25g
$708.0 2025-03-18
Enamine
EN300-338098-5.0g
2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1 95.0%
5.0g
$2235.0 2025-03-18
Enamine
EN300-338098-1g
2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1
1g
$770.0 2023-09-03
Enamine
EN300-338098-0.5g
2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1 95.0%
0.5g
$739.0 2025-03-18
Enamine
EN300-338098-10.0g
2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1 95.0%
10.0g
$3315.0 2025-03-18
Enamine
EN300-338098-2.5g
2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1 95.0%
2.5g
$1509.0 2025-03-18
Enamine
EN300-338098-1.0g
2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole
2059948-17-1 95.0%
1.0g
$770.0 2025-03-18

2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrrole 関連文献

2-(butan-2-yl)-3a-methyl-octahydropyrrolo3,4-cpyrroleに関する追加情報

2-(Butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole: A Comprehensive Overview

The compound with CAS No 2059948-17-1, commonly referred to as 2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole, has garnered significant attention in the field of organic chemistry and materials science. This molecule, characterized by its unique bicyclic structure, exhibits remarkable properties that make it a promising candidate for various applications. Recent studies have highlighted its potential in drug development, particularly in the design of bioactive compounds with enhanced pharmacokinetic profiles.

The octahydropyrrolo[3,4-c]pyrrole framework is a derivative of the pyrrole family, known for its stability and versatility in chemical transformations. The presence of the butan-2-yl and methyl substituents introduces steric and electronic effects that significantly influence the compound's reactivity and solubility. These features have been exploited in recent research to develop novel synthetic routes for complex natural products and bioactive molecules.

One of the most notable advancements involving this compound is its role in the synthesis of macrocyclic structures. Researchers have successfully employed 2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole as a key intermediate in the construction of large-ring systems, which are critical in drug delivery systems and supramolecular chemistry. The ability to form such structures underscores the compound's utility in advancing modern medicinal chemistry.

In addition to its synthetic applications, this compound has shown promise in materials science. Its rigid bicyclic structure lends itself well to the development of advanced materials with tailored mechanical and electronic properties. Recent studies have explored its potential as a building block for organic semiconductors and stimuli-responsive polymers, opening new avenues for technological innovation.

The synthesis of 2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole has been optimized through various methodologies, including catalytic asymmetric synthesis and tandem reactions. These advancements have not only improved the efficiency of production but also expanded the scope of its applications. The use of environmentally friendly reagents and conditions has further aligned its synthesis with sustainable chemical practices.

Moreover, computational studies have provided deeper insights into the electronic structure and reactivity of this compound. Quantum mechanical calculations have revealed key interactions that govern its behavior in different chemical environments, paving the way for predictive modeling in drug design and material synthesis.

In conclusion, 2-(butan-2-yl)-3a-methyl-octahydropyrrolo[3,4-c]pyrrole stands as a testament to the ingenuity of modern organic chemistry. Its versatile structure and diverse applications continue to inspire researchers across disciplines, making it a cornerstone in contemporary chemical research.

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